molecular formula C27H27NO10 B1213973 9,10-Anhydroadriamycin CAS No. 80996-23-2

9,10-Anhydroadriamycin

Cat. No. B1213973
CAS RN: 80996-23-2
M. Wt: 525.5 g/mol
InChI Key: GNZRKCZTDXRJOT-DYOIPSMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules like 9,10-Anhydroadriamycin often involves multiple steps, including the formation of key intermediates and the use of catalytic processes to achieve desired structural features. Total synthesis efforts for related compounds, such as vancomycin-related glycopeptide antibiotics, showcase the intricate strategies employed to construct complex molecular architectures from simpler starting materials. These syntheses highlight the evolution of organic synthesis techniques, enabling the preparation of molecules with significant structural changes and the potential for improved therapeutic properties (Okano, Isley, & Boger, 2017).

Molecular Structure Analysis

The molecular structure of compounds like 9,10-Anhydroadriamycin is critical to their function and potential applications. Structural analysis often involves techniques such as NMR, X-ray crystallography, and computational modeling to elucidate the arrangement of atoms within the molecule. These analyses provide insights into the molecule's conformation, stereochemistry, and electronic properties, which are crucial for understanding its reactivity and interactions with biological targets.

Chemical Reactions and Properties

Chemical properties of complex molecules are governed by their functional groups and molecular structure. Reactions involving 9,10-Anhydroadriamycin would likely focus on its core structure's modification or the addition of functional groups to enhance its biological activity. The literature on related compounds, such as the synthesis and bioactivity of marine cyclopeptides demonstrating anti-malaria and anti-tuberculosis activity, sheds light on the types of chemical reactions that can modify complex molecules to achieve desired properties (Kazmaier & Junk, 2021).

Scientific Research Applications

Interaction with DNA

  • DNA Intercalation and Anticancer Activity : 9,10-Anhydroadriamycin and its analogues, like other anthracycline drugs (e.g., adriamycin, daunorubicin), have been studied for their ability to form strong intercalation complexes with DNA, which is a key aspect of their anticancer activity. This is particularly notable in the context of their biochemical reactions involving the dihydroxy-9,10-anthraquinone unit, which is crucial for their therapeutic efficacy (Guin, Das, & Mandal, 2011).

Drug Development and Modifications

  • Preparation of Analogs : Research has focused on the synthesis of 9,10-anhydroadriamycin and related compounds, exploring their potential as less active but less toxic alternatives to the parent drugs. This includes the creation of analogs like 9,10-anhydro-N-(trifluoroacetyl)adriamycin 14-valerate (Potti & Israel, 1982).

Molecular Interactions and Mechanisms

  • Interaction with Other Drugs : Studies have investigated the synergistic interaction of adriamycin with other drugs, such as the formaldehyde-releasing prodrug pivaloyloxymethyl butyrate (AN-9). This research provides insights into the molecular basis of drug interactions and their impact on the efficacy of cancer treatments (Cutts et al., 2001).
  • Metal Complexes and Drug Action : Research on the interaction of metal complexes with adriamycin and its analogs like sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate has shed light on the reduced generation of radicals and toxic side effects upon complex formation. These studies help in understanding the role of metal ions in modulating the action of anthracycline drugs (Guin, Mandal, & Das, 2012).

Comparative Studies and Toxicity

  • Genotoxic Effects of Analogs : Comparative studies on the genotoxic effects of different analogs of adriamycin, including aminoanthraquinone drugs, have been conducted. These studies correlate the therapeutic activities of these drugs with their genetic toxicities, contributing to a better understanding of their mechanisms and potential side effects (Au et al., 1981).

Novel Sources and Alternative Applications

  • Endophytic Fungal Sources : Efforts to identify new sources of anticancer drugs have led to the isolation of endophytic fungal strains producing compounds like camptothecin and its derivatives. This expands the potential sources and applications of compounds related to adriamycin (Shweta et al., 2010).

Biochemical Interactions and Effects

  • DNA Topoisomerase II Mediation : Research on adriamycin's interaction with nucleic acids and cell membranes includes studies on how mammalian DNA topoisomerase II mediates DNA damage by this drug. Understanding this mechanism is crucial for developing more effective cancer therapies (Tewey et al., 1984).

properties

IUPAC Name

(7S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,11-dihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7,8-dihydrotetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO10/c1-10-23(31)14(28)8-18(37-10)38-17-7-11(15(30)9-29)6-13-20(17)27(35)22-21(25(13)33)24(32)12-4-3-5-16(36-2)19(12)26(22)34/h3-6,10,14,17-18,23,29,31,33,35H,7-9,28H2,1-2H3/t10-,14-,17-,18-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZRKCZTDXRJOT-DYOIPSMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201001687
Record name 5,12-Dihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,6,11-tetrahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anhydroadriamycin

CAS RN

80996-23-2
Record name 9,10-Anhydroadriamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080996232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,12-Dihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,6,11-tetrahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Anhydroadriamycin
Reactant of Route 2
9,10-Anhydroadriamycin
Reactant of Route 3
9,10-Anhydroadriamycin
Reactant of Route 4
9,10-Anhydroadriamycin
Reactant of Route 5
9,10-Anhydroadriamycin
Reactant of Route 6
9,10-Anhydroadriamycin

Citations

For This Compound
4
Citations
G Potti, M Israel - Journal of Medicinal Chemistry, 1982 - ACS Publications
The title compounds, as well as 9, 10-anhydro-lV-(trifluoroacetyl) adriamycin 14-valerate (9, 10-anhydro-AD 32), were prepared starting from daunorubicin, adriamycin, and JV-(…
Number of citations: 7 pubs.acs.org
M Israel, G Potti - Journal of Medicinal Chemistry, 1982 - ACS Publications
The experimental and clinical antitumor activity, as well as the low toxicity, of N-(trifluoroacetyl) adriamycin 14-valerate (AD 32), a non-DNA binding anthracycline analogue, has led us …
Number of citations: 13 pubs.acs.org
P GOPALAKRISHNAN, M ISRAEL - 1982 - pascal-francis.inist.fr
Keyword (fr) GLYCOSIDE ANTIBIOTIQUE ANTHRACYCLINES ANTICANCEREUX HYDROGENATION REACTION CATALYTIQUE DAUNORUBICINE! ENT ADRIAMYCINE! ENT …
Number of citations: 0 pascal-francis.inist.fr
JM Yeung, LA Corleto, EE Knaus - Journal of Medicinal Chemistry, 1982 - ACS Publications
A group of jV-(carbonylamino)-l, 2, 3, 6-tetrahydropyridines was synthesized to investigate the effects that changes in functionality at the carbonyl group have on analgesic, …
Number of citations: 25 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.